N-(3-fluorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide
Overview
Description
N-(3-fluorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It features a fluorophenyl group and a thiomorpholine ring, which are known to impart unique chemical and biological properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide typically involves the following steps:
Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting an appropriate acyl chloride with an amine.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be formed by cyclization reactions involving sulfur-containing reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The fluorophenyl group may participate in substitution reactions, especially under nucleophilic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration as a drug candidate for its potential therapeutic effects.
Industry: Use in the synthesis of advanced materials or as a specialty chemical.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could involve:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
Alteration of Cellular Processes: Impact on cellular metabolism or signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide
- N-(3-bromophenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide
- N-(3-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide
Uniqueness
N-(3-fluorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2S/c13-8-2-1-3-9(6-8)15-11(16)7-10-12(17)14-4-5-18-10/h1-3,6,10H,4-5,7H2,(H,14,17)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUAVTBJAPYAFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(C(=O)N1)CC(=O)NC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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